molecular formula C23H17Cl3N2OS2 B12026442 3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12026442
M. Wt: 507.9 g/mol
InChI Key: VSKLAEXYJLMQLX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dichlorobenzylsulfanyl group, and a tetrahydrobenzothienopyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Benzothieno Core: The initial step involves the construction of the benzothieno core through cyclization reactions. This can be achieved using thiophene derivatives and appropriate cyclizing agents.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives and catalysts such as aluminum chloride.

    Attachment of the Dichlorobenzylsulfanyl Group: This step involves the nucleophilic substitution reaction where the dichlorobenzylsulfanyl group is attached to the core structure. Common reagents include dichlorobenzyl chloride and thiol derivatives.

    Final Cyclization and Purification: The final step involves cyclization to form the tetrahydropyrimidinone ring, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced aromatic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one: A closely related compound with slight structural variations.

    Benzothienopyrimidines: A broader class of compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H17Cl3N2OS2

Molecular Weight

507.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H17Cl3N2OS2/c24-14-7-9-16(10-8-14)28-22(29)20-17-3-1-2-4-19(17)31-21(20)27-23(28)30-12-13-5-6-15(25)11-18(13)26/h5-11H,1-4,12H2

InChI Key

VSKLAEXYJLMQLX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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